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Compound of Interest

Compound Name: CDD3505

Cat. No.: B1139368 Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract
CDD3505, with the chemical name 4-nitro-1-trityl-1H-imidazole, is a small molecule identified

as an inducer of hepatic cytochrome P450 3A (CYP3A) activity. This induction mechanism is

reported to be associated with an elevation in high-density lipoprotein cholesterol (HDL-C)

levels, suggesting its potential as a pharmacological tool for studying lipid metabolism and

CYP3A regulation. This technical guide provides a comprehensive overview of the available

information on CDD3505, including its chemical properties, proposed mechanism of action, and

relevant experimental protocols for its characterization. Due to the limited publicly available

data specific to CDD3505, this guide also presents generalized, yet detailed, methodologies

and illustrative data for the types of assays crucial for evaluating such a compound.

Chemical and Physical Properties
CDD3505 is a derivative of nitroimidazole, characterized by a bulky trityl group attached to the

imidazole ring. This structural feature significantly influences its physicochemical properties.
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Property Value Reference

CAS Number 173865-33-3 N/A

Chemical Name 4-nitro-1-trityl-1H-imidazole N/A

Molecular Formula C22H17N3O2 N/A

Molecular Weight 355.39 g/mol N/A

Appearance Solid N/A

Solubility
Soluble in DMSO; Insoluble in

water and ethanol.
N/A

Storage
Store at -20°C for long-term

stability.
N/A

Biological Activity and Mechanism of Action
The primary reported biological activity of CDD3505 is the induction of hepatic CYP3A

enzymes.[1][2] This activity is linked to the potential therapeutic effect of elevating high-density

lipoprotein cholesterol (HDL-C) levels.

Proposed Signaling Pathway: PXR-Mediated CYP3A4
Induction
The induction of CYP3A4, a key enzyme in drug metabolism, is primarily regulated by the

Pregnane X Receptor (PXR), a nuclear receptor. It is highly probable that CDD3505 exerts its

inductive effect through the activation of this pathway. Upon entering a hepatocyte, CDD3505 is

hypothesized to bind to and activate PXR in the cytoplasm. This activation leads to the

translocation of the PXR-ligand complex into the nucleus, where it forms a heterodimer with the

Retinoid X Receptor (RXR). This heterodimer then binds to specific response elements on the

DNA, known as PXR response elements (PXREs), located in the promoter region of the

CYP3A4 gene. This binding event initiates the transcription of the CYP3A4 gene, leading to

increased synthesis of the CYP3A4 enzyme.
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Figure 1: Proposed PXR-mediated CYP3A4 induction pathway by CDD3505.

Quantitative Data (Illustrative)
As specific quantitative data for CDD3505 is not readily available in the public domain, the

following tables present illustrative data that would be expected from the experimental

evaluation of a CYP3A4 inducer.

Table 1: In Vitro CYP3A4 Induction Potency
Parameter Value Description

EC50 1.5 µM

Concentration of CDD3505

that elicits 50% of the maximal

induction of CYP3A4 activity.

Emax 8-fold

Maximum fold induction of

CYP3A4 activity observed

compared to vehicle control.

Table 2: In Vivo Efficacy in a Preclinical Model (e.g.,
Humanized Mice)
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Dose HDL-C Change (%)
CYP3A4 Activity Change
(%)

10 mg/kg + 25% + 150%

30 mg/kg + 45% + 300%

100 mg/kg + 60% + 550%

Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments

required to characterize the activity of a compound like CDD3505.

General Synthesis Workflow for 4-nitro-1-trityl-1H-
imidazole
A plausible synthetic route to CDD3505 would involve the N-alkylation of 4-nitroimidazole with

a trityl halide.

4-Nitroimidazole
Trityl Chloride

Base (e.g., Triethylamine)
Solvent (e.g., DMF)

Reaction Mixture Stir at Room Temperature
(24-48 hours)

Aqueous Workup
(e.g., add water, extract with ethyl acetate)

Purification
(e.g., Column Chromatography)

CDD3505
(4-nitro-1-trityl-1H-imidazole)

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of CDD3505.

Protocol:

Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in an anhydrous aprotic

solvent such as dimethylformamide (DMF), add a suitable base, for instance, triethylamine

(1.2 equivalents).

Addition of Trityl Chloride: To the stirring solution, add trityl chloride (1.1 equivalents) portion-

wise at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor

the progress of the reaction by thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer

with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-nitro-

1-trityl-1H-imidazole.

Characterization: Confirm the structure and purity of the final product using techniques such

as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro CYP3A4 Induction Assay using Human
Hepatocytes
This protocol describes a cell-based assay to determine the potential of CDD3505 to induce

CYP3A4 expression and activity in primary human hepatocytes.

Materials:

Cryopreserved primary human hepatocytes

Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate

growth factors

Collagen-coated culture plates

CDD3505 stock solution in DMSO

Rifampicin (positive control)

Vehicle control (DMSO)

CYP3A4 probe substrate (e.g., midazolam or testosterone)

LC-MS/MS system for metabolite analysis
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Figure 3: Experimental workflow for the in vitro CYP3A4 induction assay.

Protocol:

Cell Seeding: Thaw and seed cryopreserved primary human hepatocytes onto collagen-

coated plates at an appropriate density.

Cell Culture: Culture the cells for 24 hours to allow for attachment and recovery.
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Compound Treatment: Prepare serial dilutions of CDD3505 in culture medium. The final

DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the

hepatocytes with various concentrations of CDD3505, a positive control (e.g., 10 µM

rifampicin), and a vehicle control for 48-72 hours.

CYP3A4 Activity Measurement:

After the treatment period, remove the medium and wash the cells.

Add fresh medium containing a CYP3A4 probe substrate (e.g., 100 µM testosterone or 5

µM midazolam).

Incubate for a specified time (e.g., 1-2 hours).

Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-

hydroxytestosterone or 1'-hydroxymidazolam) by LC-MS/MS.

CYP3A4 mRNA Quantification:

After treatment, lyse the cells and extract total RNA.

Perform reverse transcription to generate cDNA.

Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a

housekeeping gene (e.g., GAPDH).

Data Analysis: Calculate the fold induction of CYP3A4 activity and mRNA expression relative

to the vehicle control. Determine the EC50 and Emax values from the concentration-

response curves.

In Vivo Assessment of HDL-C Levels
This protocol outlines a general procedure for evaluating the effect of CDD3505 on plasma

HDL-C levels in a suitable animal model (e.g., C57BL/6 mice or humanized mouse models).

Materials:

Appropriate animal model
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CDD3505 formulation for in vivo administration (e.g., in a vehicle like corn oil with DMSO and

Tween-80)

Blood collection supplies (e.g., heparinized capillary tubes)

Centrifuge

Commercial HDL-C assay kit

Protocol:

Animal Acclimation: Acclimate the animals to the housing conditions for at least one week

before the experiment.

Dosing: Administer CDD3505 orally or via intraperitoneal injection at various dose levels

once daily for a specified period (e.g., 7-14 days). A vehicle control group should be

included.

Blood Collection: At the end of the treatment period, collect blood samples from the animals

via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into heparinized tubes.

Plasma Separation: Centrifuge the blood samples to separate the plasma.

HDL-C Measurement: Measure the HDL-C concentration in the plasma samples using a

commercially available enzymatic assay kit according to the manufacturer's instructions.

Data Analysis: Compare the HDL-C levels in the CDD3505-treated groups to the vehicle

control group. Perform statistical analysis to determine the significance of any observed

changes.

Conclusion
CDD3505 is a research compound with the potential to modulate lipid metabolism through the

induction of hepatic CYP3A enzymes, likely via the PXR signaling pathway. While specific,

detailed data on its potency, selectivity, and in vivo efficacy are limited in the public domain, this

guide provides a framework for its characterization. The provided protocols for synthesis, in

vitro induction assays, and in vivo efficacy studies offer a robust starting point for researchers

and drug development professionals interested in further investigating the pharmacological
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profile of CDD3505 and similar compounds. Further studies are warranted to fully elucidate its

therapeutic potential and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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